(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether
Overview
Description
(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether, commonly known as MHNPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitrophenyl ethers, which are known for their ability to act as electron acceptors in redox reactions. In
Mechanism Of Action
The mechanism of action of MHNPE is based on its ability to act as an electron acceptor in redox reactions. In this process, MHNPE accepts electrons from other molecules, such as enzymes or other electron donors, and becomes reduced to its corresponding hydroxylamine derivative. This reduction process can lead to the formation of reactive intermediates, which can cause damage to cellular components and lead to toxicity.
Biochemical And Physiological Effects
MHNPE has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, MHNPE has been shown to act as an antioxidant, protecting cells from oxidative stress. At higher concentrations, MHNPE can cause oxidative stress and lead to cellular damage. MHNPE has also been shown to affect the activity of various enzymes, including cytochrome P450 enzymes and glutathione S-transferases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MHNPE in lab experiments is its ability to act as a model compound for studying the metabolism of nitrophenyl ethers. MHNPE is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, MHNPE can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the use of MHNPE in experiments requires careful consideration of its potential effects on cellular components and the need for appropriate safety precautions.
Future Directions
There are several areas of future research that could be explored with MHNPE. One potential direction is the study of the metabolism of MHNPE in vivo and in vitro, including the identification of its metabolic intermediates and the enzymes involved in its metabolism. Another potential direction is the investigation of the effects of MHNPE on cellular signaling pathways and gene expression. Finally, the development of novel derivatives of MHNPE with improved properties, such as increased stability or reduced toxicity, could be an area of future research.
Scientific Research Applications
MHNPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the main applications of MHNPE is in the study of redox reactions, where it acts as an electron acceptor. MHNPE has also been used as a model compound for studying the metabolism of nitrophenyl ethers in vivo and in vitro.
properties
IUPAC Name |
1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(9-3-2-4-10-14)11-18-13-7-5-12(6-8-13)15(16)17/h5-8H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZSURAFWGSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391116 | |
Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether | |
CAS RN |
85002-76-2 | |
Record name | 1-[(1-methylcyclohexyl)methoxy]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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